molecular formula C26H47NO B14531928 (2E,4E,10Z)-N-(2-methylpropyl)docosa-2,4,10-trienamide CAS No. 62726-18-5

(2E,4E,10Z)-N-(2-methylpropyl)docosa-2,4,10-trienamide

Cat. No.: B14531928
CAS No.: 62726-18-5
M. Wt: 389.7 g/mol
InChI Key: KDMZDJSBTQFEKT-NXZSIZEMSA-N
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Description

(2E,4E,10Z)-N-(2-methylpropyl)docosa-2,4,10-trienamide is a complex organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E,10Z)-N-(2-methylpropyl)docosa-2,4,10-trienamide typically involves the reaction of a long-chain fatty acid with an amine. The process may include:

    Esterification: Converting the fatty acid to an ester.

    Amidation: Reacting the ester with 2-methylpropylamine under controlled conditions to form the amide.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E,4E,10Z)-N-(2-methylpropyl)docosa-2,4,10-trienamide can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.

    Substitution: Functional groups can be introduced or replaced on the carbon chain.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Saturated amides.

    Substitution: Halogenated or functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing complex molecules.

    Biology: Studied for its interactions with biological membranes and proteins.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E,4E,10Z)-N-(2-methylpropyl)docosa-2,4,10-trienamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or cellular membranes. The compound’s structure allows it to modulate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E,10Z)-N-(2-methylpropyl)docosa-2,4,10-trienamide: can be compared with other long-chain amides or fatty acid derivatives.

    Unique Features: The specific arrangement of double bonds and the presence of the 2-methylpropyl group make this compound unique in its class.

Highlighting Uniqueness

    Structural Differences: The unique double bond configuration and side chain.

    Functional Properties: Specific reactivity and biological activity compared to similar compounds.

Properties

CAS No.

62726-18-5

Molecular Formula

C26H47NO

Molecular Weight

389.7 g/mol

IUPAC Name

(2E,4E,10Z)-N-(2-methylpropyl)docosa-2,4,10-trienamide

InChI

InChI=1S/C26H47NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25(2)3/h14-15,20-23,25H,4-13,16-19,24H2,1-3H3,(H,27,28)/b15-14-,21-20+,23-22+

InChI Key

KDMZDJSBTQFEKT-NXZSIZEMSA-N

Isomeric SMILES

CCCCCCCCCCC/C=C\CCCC/C=C/C=C/C(=O)NCC(C)C

Canonical SMILES

CCCCCCCCCCCC=CCCCCC=CC=CC(=O)NCC(C)C

Origin of Product

United States

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